molecular formula C8H7N3O B1404304 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone CAS No. 1256787-55-9

1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone

Cat. No. B1404304
M. Wt: 161.16 g/mol
InChI Key: YMEVIOJEQQOTDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are various methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone and its derivatives have been synthesized for various studies. For instance, the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone demonstrated its potential as a starting material for the development of heterocyclic compounds with potential antiviral activity (Attaby et al., 2006).
  • Another study focused on the deacylation during the synthesis of new 4-Amino-1H-Pyrazolo[3,4-B]Pyridines using 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)-ethanones, highlighting the versatility of this compound in synthetic chemistry (Hu et al., 2018).

Biological and Pharmacological Applications

  • Research has demonstrated the synthesis of 2H-pyrazolo[4,3-c]pyridines with varying substituents, showing cytotoxicity against cancer cell lines, suggesting their potential in cancer research (Milišiūnaitė et al., 2018).
  • A study on 1-(5-aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives revealed moderate antifungal activity against various Candida strains, showcasing its potential in antifungal applications (Mamolo et al., 2003).

Other Applications

  • The compound has been used in the synthesis of various heterocyclic structures, such as thiadiazoles and pyrazolo[1,5-a]pyrimidines, emphasizing its utility in the development of diverse chemical structures (Abdelriheem et al., 2017).

properties

IUPAC Name

1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5(12)6-2-7-8(9-3-6)4-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEVIOJEQQOTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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